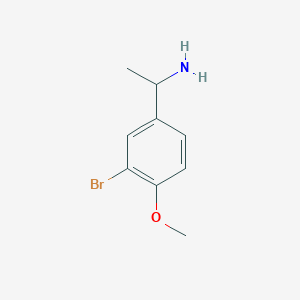

(2S,5S)-1-tert-butoxycarbonyl-5-phenyl-pyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of “(2S,5S)-1-(Tert-Butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid” involves an intramolecular lactonization reaction without using a chiral catalyst or enzyme . The compound was synthesized from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters .Molecular Structure Analysis

The exact structure of similar compounds has been determined via single crystal X-ray diffraction analysis . For example, the compound “(2S,5S)-1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid” has a bicyclo [2.2.2]octane structure comprised of lactone and piperidine groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “(2S,5S)-5-Hydroxy-2-piperidinecarboxylic acid” has a molecular formula of C6H11NO3, an average mass of 145.156 Da, and a monoisotopic mass of 145.073898 Da .Mechanism of Action

Target of Action

Similar compounds have been found to target theCarbapenam-3-carboxylate synthase . This enzyme plays a crucial role in the biosynthesis of carbapenam-3-carboxylate, a beta-lactam antibiotic of the carbapenem class .

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit necessary proteases in the viral replication procedure . Proteases of coronavirus cleave several sites in the viral polyprotein where pyrrolidone was replaced by flexible glutamine .

Biochemical Pathways

It can be inferred from similar compounds that they may play a role in the viral replication process by inhibiting necessary proteases .

Result of Action

Similar compounds have been found to exert antiviral efficacy by inhibiting a necessary protease in the viral replication procedure .

Action Environment

It’s worth noting that the synthesis and development of similar compounds have been driven by the high demand due to the coronavirus pandemic .

Advantages and Limitations for Lab Experiments

Boc-L-proline has several advantages for use in laboratory experiments. It is a highly pure compound that is easy to synthesize. It is also a chiral compound, which makes it useful for the synthesis of other chiral compounds. However, Boc-L-proline has limitations as well. It is a synthetic compound that is not found in nature, which limits its applicability in some research areas.

Future Directions

There are several future directions for research on Boc-L-proline. One area of research is the synthesis of new compounds using Boc-L-proline as a chiral building block. Another area of research is the development of new catalysts using Boc-L-proline. Additionally, research can be conducted to better understand the mechanism of action of Boc-L-proline and its potential applications in various fields of science.

Synthesis Methods

The synthesis of Boc-L-proline is a multi-step process that involves the protection of the amine group of proline with a Boc (tert-butoxycarbonyl) group. The protected proline is then converted to Boc-L-proline by reacting it with an appropriate acid. This process yields a white crystalline solid that is highly pure.

Scientific Research Applications

Boc-L-proline is widely used in scientific research as a chiral building block for the synthesis of various compounds. It is used in the synthesis of peptides, amino acids, and other chiral compounds. Boc-L-proline is also used as a catalyst in various chemical reactions. It is used in the synthesis of drugs, such as antiviral and anticancer drugs.

Safety and Hazards

properties

IUPAC Name |

(2S,5S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(9-10-13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXMICUZGOWDF-STQMWFEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CC[C@H]1C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1393921-01-1 |

Source

|

| Record name | (2S,5S)-1-[(tert-butoxy)carbonyl]-5-phenylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Methylbenzenesulfonyl)phenyl]hydrazine](/img/structure/B2457184.png)

![4-[(2-Furylmethyl)thio][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2457190.png)

![N-cyclohexyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2457191.png)

![(2E,NZ)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2457195.png)

![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)

![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)

![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)